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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the
avermectin family of 16-membered macrocyclic lactones. During its synthesis, storage, and
under stress conditions, various related substances, including degradation products and
process impurities, can arise. The identification and characterization of these impurities are
critical for ensuring the quality, safety, and efficacy of ivermectin drug products.

This technical guide focuses on the structure elucidation of a specific ivermectin impurity known
as 2,3-Dehydro-3,4-dihydro ivermectin. This compound is listed in the European
Pharmacopoeia as Ivermectin EP Impurity I. Its proper identification is crucial for release
testing and stability studies of ivermectin.

The structure of 2,3-Dehydro-3,4-dihydro ivermectin is characterized by the introduction of a
double bond between the C2 and C3 positions and the saturation of the C3-C4 bond relative to
the parent ivermectin structure. This guide will outline the methodologies and data integral to
confirming this structure.

Basic Information:
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Identifier Value

(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-

tetrahydroavermectin Ala

Systematic Name

2,3-Dehydro-3,4-dihydro ivermectin, lvermectin
Common Names

EP Impurity |
CAS Number 1135339-49-9
Molecular Formula CagH74014
Molecular Weight 875.09 g/mol

Analytical Strategy for Structure Elucidation

The definitive identification of 2,3-Dehydro-3,4-dihydro ivermectin relies on a combination of
chromatographic separation and spectroscopic analysis. A typical workflow involves the
isolation of the impurity from the bulk ivermectin drug substance, followed by detailed
characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic
resonance (NMR) spectroscopy.
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Figure 1: General workflow for the isolation and structure elucidation of ivermectin impurities.

Experimental Protocols
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Detailed experimental protocols for the isolation and characterization of 2,3-Dehydro-3,4-
dihydro ivermectin are based on methodologies reported for the analysis of ivermectin and its
degradation products.

Isolation by Preparative High-Performance Liquid
Chromatography (HPLC)

o Objective: To isolate a sufficient quantity of 2,3-Dehydro-3,4-dihydro ivermectin for
spectroscopic analysis.

e Instrumentation: A preparative HPLC system equipped with a UV detector.
e Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 pum patrticle size).

» Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water. The exact
composition should be optimized to achieve sufficient resolution between ivermectin and its
impurities.

e Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.

o Detection: UV detection at a wavelength where ivermectin and its impurities show significant
absorbance (e.g., 245 nm).

e Procedure:

o Dissolve a known quantity of ivermectin bulk material, potentially enriched with the
impurity through forced degradation, in the mobile phase or a suitable solvent.

o Perform repeated injections onto the preparative HPLC system.

o Collect the fractions corresponding to the elution time of 2,3-Dehydro-3,4-dihydro
ivermectin.

o Pool the collected fractions and evaporate the solvent under reduced pressure to obtain
the isolated impurity.

High-Resolution Mass Spectrometry (HRMS)
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o Objective: To determine the accurate mass and elemental composition of the impurity and to
study its fragmentation pattern.

e Instrumentation: A liquid chromatography system coupled to a high-resolution mass
spectrometer (e.g., Q-TOF or Orbitrap).

« lonization Source: Electrospray ionization (ESI) in positive ion mode is typically used for
avermectins.

e Procedure:

o

Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).
o Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

o Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion
(e.g., [M+H]* or [M+Na]*).

o Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it
to collision-induced dissociation (CID) to obtain the fragmentation pattern.

o Analyze the fragmentation data to identify characteristic losses and structural fragments
that can help in elucidating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To obtain detailed structural information, including the connectivity of atoms and
stereochemistry.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
o Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).
o Experiments:

o 1D NMR: *H NMR and 13C NMR to observe the chemical shifts of all proton and carbon
atoms.
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o 2D NMR:
= COSY (Correlation Spectroscopy): To identify proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings
between protons and carbons, which is crucial for establishing the connectivity of the
molecular skeleton.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, aiding in stereochemical assignments.

e Procedure:
o Dissolve an adequate amount of the isolated impurity in the chosen deuterated solvent.
o Acquire the suite of 1D and 2D NMR spectra.

o Process and analyze the spectra to assign all proton and carbon signals and to piece
together the molecular structure.

Data Presentation

While the full experimental dataset for 2,3-Dehydro-3,4-dihydro ivermectin is not publicly
available in its entirety, this section outlines how the data would be presented for a
comprehensive analysis.

Mass Spectrometry Data

The HRMS data would confirm the elemental composition, and the MS/MS data would provide
evidence for the structural modifications compared to ivermectin.
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Parameter Expected Value/Observation
Molecular Formula CagH74014

Monoisotopic Mass 874.5079 g/mol

Observed [M+H]* Value to be determined experimentally
Observed [M+Na]* Value to be determined experimentally

Fragments corresponding to the loss of the

disaccharide moiety and specific cleavages of
Key MS/MS Fragments the macrocyclic ring. The fragmentation pattern

would be compared to that of ivermectin to

pinpoint the location of the structural changes.

NMR Spectroscopic Data

The NMR data is the most definitive for structure elucidation. The key differences in the *H and
13C NMR spectra of 2,3-Dehydro-3,4-dihydro ivermectin compared to ivermectin would be
observed in the signals corresponding to the C2, C3, and C4 positions.

Table of Expected *H and 13C NMR Chemical Shift Changes (in CDCls):
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2,3-Dehydro-3,4-

. Ivermectin dihydro ivermectin Rationale for
Position
(Approx. d) (Expected 6 and Change
Multiplicity)
Expected to be absent )
_ o Change in
or shifted significantly o
H-2 ~3.9 ppm hybridization from sp3
due to the double
to sp3.
bond.
Expected to be shifted  Olefinic proton in a
H-3 ~5.8 ppm downfield and show new electronic
coupling to H-4. environment.
Expected to be
shifted, with a different  Change from an allylic
H-4 ~3.3 ppm multiplicity due to the to an aliphatic
saturated C3-C4 environment.
bond.
Expected to be shifted )
o Change in
downfield into the o
C-2 ~67 ppm o ) hybridization from sp3
olefinic region (~120-
to sp3.
140 ppm).
Expected to be in the Change in
C-3 ~138 ppm olefinic region (~120- hybridization from sp3
140 ppm). to sp2
Change in the
Expected to show a electronic
C4 ~40 ppm slight upfield or environment due to

downfield shift.

the adjacent double
bond.

Note: The exact chemical shifts and coupling constants would need to be determined from the

experimental spectra.

Proposed Degradation Pathway
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The formation of 2,3-Dehydro-3,4-dihydro ivermectin can be rationalized through a
dehydration reaction under acidic or thermal stress conditions, leading to the formation of a
double bond.
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Figure 2: A plausible pathway for the formation of 2,3-Dehydro-3,4-dihydro ivermectin from
ivermectin.

Conclusion
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The structure elucidation of 2,3-Dehydro-3,4-dihydro ivermectin (Ivermectin EP Impurity 1) is
a critical component of the analytical quality control of ivermectin. A systematic approach
combining chromatographic isolation with advanced spectroscopic techniques, particularly
high-resolution mass spectrometry and multidimensional NMR, is essential for its unambiguous
identification. While complete, publicly available datasets are scarce, the methodologies and
expected data outlined in this guide provide a robust framework for researchers and scientists
in the pharmaceutical industry to successfully characterize this and other related ivermectin
impurities.

 To cite this document: BenchChem. [Structure Elucidation of 2,3-Dehydro-3,4-dihydro
ivermectin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11938905#2-3-dehydro-3-4-dihydro-ivermectin-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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